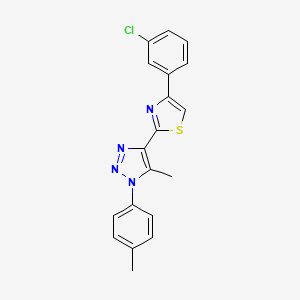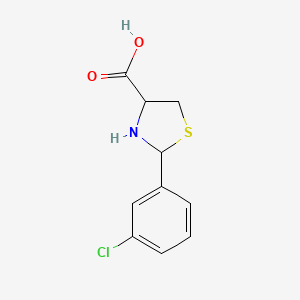
5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of commercially available furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine base and dry dichloromethane (DCM) to afford the product in an excellent yield (94%) at room temperature .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 5-Bromo-2,4-dimethoxypyrimidine, has been reported. The empirical formula is C6H7BrN2O2, and the molecular weight is 219.04 .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 5-Bromo-2,4-dimethoxypyrimidine, have been reported. It is a solid with a melting point of 62-65 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized, showing strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Antibacterial Applications : N-(4-bromophenyl)furan-2-carboxamide and its analogues were investigated for their antibacterial activities against drug-resistant bacteria, showing significant activity, especially against NDM-positive bacteria A. baumannii. This suggests their potential application in addressing antibiotic resistance (Siddiqa et al., 2022).
Biological Activities and Potential Applications
Antimicrobial and Antitubercular Activity : Synthesis of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines showcased potent antibacterial activities, particularly against Neisseria gonorrhoeae and Staphylococcus aureus, including methicillin-resistant strains. Their high bacteriostatic effect suggests potential as novel anti-bacterial agents (Verbitskiy et al., 2021).
Influenza A Virus Inhibitors : Furan-carboxamide derivatives were identified as potent inhibitors of the influenza A H5N1 virus, with systematic structure-activity relationship studies highlighting the significance of the 2,5-dimethyl-substituted heterocyclic moiety for anti-influenza activity. This discovery opens new avenues for the development of treatments for lethal H5N1 influenza A virus (Yongshi et al., 2017).
Anti-avian Influenza Virus Activity : A study on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone derivatives demonstrated promising anti-avian influenza virus activity, especially against the H5N1 strain, indicating the potential of such compounds in combating avian influenza (Flefel et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O4/c1-17-10-6(5-13-11(15-10)18-2)14-9(16)7-3-4-8(12)19-7/h3-5H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAPXZBVDLTSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2=CC=C(O2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride](/img/structure/B2689240.png)
![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2689241.png)
![9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2689243.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2689244.png)


![(2Z)-6-hexyl-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2689249.png)
![N-[[6-(Dimethylamino)pyridin-3-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2689250.png)

![2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2689254.png)
![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2689257.png)

![N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide](/img/structure/B2689260.png)
